molecular formula C10H9NO3S B8462796 2,3-Dihydro5-indenylsulfonylisocyanate

2,3-Dihydro5-indenylsulfonylisocyanate

Cat. No.: B8462796
M. Wt: 223.25 g/mol
InChI Key: NELUYMFWKUVVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-5-indenylsulfonylisocyanate is a specialized organic compound featuring a bicyclic dihydroindene scaffold fused with a sulfonyl isocyanate (-SO₂-NCO) functional group. This structure combines the reactivity of isocyanates with the steric and electronic effects of the indene ring, making it valuable in synthesizing polymers, agrochemicals, and pharmaceuticals. Its sulfonyl group enhances electrophilicity, enabling nucleophilic reactions, while the dihydroindene moiety provides rigidity and thermal stability.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

N-(oxomethylidene)-2,3-dihydro-1H-indene-5-sulfonamide

InChI

InChI=1S/C10H9NO3S/c12-7-11-15(13,14)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2

InChI Key

NELUYMFWKUVVLM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Features of 2,3-Dihydro-5-indenylsulfonylisocyanate and Analogs
Compound CAS Number Molecular Formula Functional Groups Key Applications
2,3-Dihydro-5-indenylsulfonylisocyanate Not available C₁₀H₉NO₃S Sulfonyl isocyanate, bicyclic Polymer crosslinking, specialty synthesis
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ Aliphatic diisocyanate Polyurethane production
Chlorosulfonyl isocyanate 1189-71-5 ClSO₂NCO Chlorosulfonyl, isocyanate Sulfonamide synthesis
Sodium 2,3-dihydro-1H-indene-5-sulfinate L007386 C₉H₉NaO₂S Sulfinate, bicyclic Cross-coupling reactions
Key Observations:

Reactivity: 2,3-Dihydro-5-indenylsulfonylisocyanate: The sulfonyl group increases electrophilicity compared to aliphatic diisocyanates like hexamethylene diisocyanate, promoting faster reactions with amines or alcohols. Hexamethylene diisocyanate: Exhibits high reactivity in polyurethane formation due to flexible aliphatic chains and dual isocyanate groups . Chlorosulfonyl isocyanate: Combines strong electrophilicity (from Cl-SO₂) with isocyanate reactivity, enabling rapid sulfonamidation but requiring careful handling due to corrosivity .

Thermal and Chemical Stability :

  • The dihydroindene scaffold in 2,3-Dihydro-5-indenylsulfonylisocyanate likely enhances thermal stability compared to linear aliphatic isocyanates. This contrasts with chlorosulfonyl isocyanate, which is moisture-sensitive and prone to hydrolysis .

Applications: 2,3-Dihydro-5-indenylsulfonylisocyanate: Suited for high-performance coatings or adhesives requiring rigidity and thermal resistance.

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